5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCBIQJUSRDOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475682 | |

| Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21733-03-9 | |

| Record name | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (CAS 21733-03-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Halogenated Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the rational design of novel drugs.[1][2] The introduction of a chlorine atom and a carboxylic acid group at the C5 and C3 positions, respectively, as seen in 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, bestows upon this molecule a dual reactivity profile. This makes it a highly versatile and valuable building block for the synthesis of a diverse array of complex, biologically active molecules. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and strategic applications in drug development.

Part 1: Core Chemical and Physical Characteristics

This compound is a white to yellow solid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21733-03-9 | [3] |

| Molecular Formula | C₃H₂ClN₃O₂ | [3][4] |

| Molecular Weight | 147.52 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-chloro-1H-1,2,4-triazole-5-carboxylic acid | [4] |

| Physical Form | White to Yellow Solid | [3] |

| Storage Temperature | 2-8 °C | [3] |

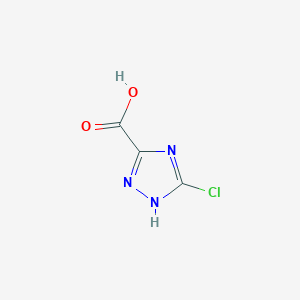

Structural Representation:

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

A general and adaptable synthetic strategy is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide.[6] Another common method is the Einhorn–Brunner reaction, which utilizes the condensation of a hydrazine with a diacylamine.[6] For the synthesis of substituted 1,2,4-triazoles, a frequently employed method involves the reaction of a carboxylic acid with aminoguanidine, often under acidic conditions and sometimes facilitated by microwave irradiation for improved efficiency.[2]

A Proposed Synthetic Workflow:

A logical synthetic route to this compound could commence from a suitably substituted precursor, such as 3-amino-1,2,4-triazole-5-carboxylic acid. The synthesis could then proceed via a Sandmeyer-type reaction to introduce the chloro substituent.

References

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 21733-03-9 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-chloro-1H-1,2,3-triazole-4-carboxylic acid | C3H2ClN3O2 | CID 388837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a triazole ring, a carboxylic acid group, and a halogen substituent, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The 1,2,4-triazole core is a well-established pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions, and it serves as a bioisostere for amide and ester groups. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering critical insights for its application in research and development. The document details its chemical structure, including tautomeric forms, key physicochemical parameters such as pKa, logP, and solubility, and provides a framework for its synthesis and analysis.

Molecular Structure and Isomerism

This compound possesses a planar, five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of both a chloro and a carboxylic acid substituent on the triazole ring significantly influences its electronic properties and reactivity.

Key Structural Features:

-

CAS Number: 21733-03-9

-

Molecular Formula: C₃H₂ClN₃O₂

-

Molecular Weight: 147.52 g/mol [1]

-

IUPAC Name: this compound

-

Synonyms: 3-chloro-1H-1,2,4-triazole-5-carboxylic acid[2]

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 1,2,4-triazoles is the potential for tautomerism. For this compound, two principal tautomeric forms can exist: the 1H- and 4H-tautomers. Generally, for 1,2,4-triazoles, the 1H-tautomer is considered to be the more stable form.[3] The specific tautomeric preference in different solvents or in the solid state can have a profound impact on the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. It is imperative for researchers to consider the potential for tautomerism when designing experiments and interpreting data.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data in publicly available literature, the following table includes high-quality predicted values. It is crucial to note that these predictions should be experimentally verified for any critical applications.

| Property | Predicted/Estimated Value | Significance in Drug Discovery |

| pKa | Carboxylic Acid: ~3-4 Triazole Ring: ~7-8 | The acidic pKa of the carboxylic acid will influence its charge state at physiological pH, impacting solubility and receptor interactions. The basicity of the triazole ring can also play a role in binding and solubility. |

| logP | ~0.5 - 1.5 | This value suggests a moderate lipophilicity, which is often desirable for oral drug candidates, balancing aqueous solubility with membrane permeability. |

| Aqueous Solubility | Low to moderate | The presence of the polar carboxylic acid and triazole functionalities suggests some water solubility, but the overall solid-state properties and the chloro-substituent may limit it. Solubility is a critical factor for formulation and bioavailability. |

| Melting Point | Not available | The melting point provides an indication of the compound's purity and crystal lattice energy. |

| Physical Form | White to Yellow Solid | This is a typical appearance for many small organic molecules. |

Synthesis and Purification Strategies

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of an appropriately substituted acyl-thiosemicarbazide. The following diagram outlines a potential synthetic route.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol Considerations

Step 1: Acylation of Thiosemicarbazide

-

Rationale: This initial step forms the key acyclic precursor. The reaction of thiosemicarbazide with a suitable acylating agent, such as oxalyl chloride or a derivative, will generate the necessary carbon backbone.

-

Methodology:

-

Dissolve thiosemicarbazide in an appropriate aprotic solvent (e.g., THF, dioxane).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of oxalyl chloride, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Isolate the acylthiosemicarbazide intermediate by filtration or extraction.

-

Step 2: Base-Catalyzed Cyclization

-

Rationale: Treatment with a base promotes the intramolecular cyclization to form the 1,2,4-triazole-3-thione ring.

-

Methodology:

-

Dissolve the acylthiosemicarbazide intermediate in an aqueous or alcoholic solution of a base (e.g., NaOH, KOH).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the triazole-thione product.

-

Collect the solid by filtration and wash with water.

-

Step 3: Oxidative Chlorination

-

Rationale: This final step converts the thione group to the desired chloro substituent.

-

Methodology:

-

Suspend the triazole-thione in a suitable solvent (e.g., acetic acid, chloroform).

-

Bubble chlorine gas through the suspension or add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).

-

Monitor the reaction for the disappearance of the starting material.

-

Isolate the final product by removal of the solvent and subsequent purification.

-

Purification

-

Recrystallization: Due to its crystalline nature, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a primary method for purification.

-

Chromatography: For higher purity, column chromatography on silica gel may be employed, using a solvent system of appropriate polarity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound and for reaction monitoring.

-

Column: A C18 column is generally effective.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure protonation of the carboxylic acid and improve peak shape.[4]

-

Detection: UV detection at a wavelength around 210-254 nm is appropriate due to the presence of the aromatic triazole ring.

-

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: An acidic proton from the carboxylic acid (typically a broad singlet at >10 ppm), and a proton on the triazole ring's nitrogen (also a broad singlet, chemical shift dependent on solvent and concentration) are expected.

-

¹³C NMR: Signals corresponding to the carboxylic acid carbon (~160-170 ppm) and the two distinct carbons of the triazole ring are anticipated.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

C-N and C=N stretching vibrations from the triazole ring (~1400-1600 cm⁻¹).

-

A C-Cl stretch (~600-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative mode would be expected to show a prominent [M-H]⁻ ion.

-

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster, providing a key diagnostic feature.

-

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The triazole ring is a common motif in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The carboxylic acid provides a handle for further synthetic modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships. The chloro substituent can influence the compound's lipophilicity and may also serve as a site for further chemical transformations.

Potential Therapeutic Areas:

-

Antifungal Agents: The 1,2,4-triazole core is a hallmark of many successful antifungal drugs.

-

Anticancer Agents: Triazole derivatives have been investigated for their potential as anticancer agents.

-

Antiviral and Antibacterial Agents: The diverse biological activities of triazoles extend to antiviral and antibacterial applications.

Conclusion

This compound is a promising building block for the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its key physicochemical properties, proposed synthetic and analytical methodologies, and highlighted its potential in drug discovery. While there is a need for more extensive experimental data to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists working with this and related heterocyclic systems. The self-validating nature of the proposed analytical workflow, combining chromatographic and spectroscopic techniques, ensures a high degree of confidence in the identity and purity of the synthesized material.

References

An In-Depth Technical Guide to 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (C₃H₂ClN₃O₂) for Advanced Drug Discovery

Abstract: 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a stable aromatic triazole core, a reactive carboxylic acid handle, and a modulating chloro substituent—make it a valuable precursor for the synthesis of complex pharmaceutical agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. This guide provides an in-depth analysis of the molecule's structure, physicochemical properties, a proposed synthetic pathway, comprehensive analytical characterization protocols, and key applications in drug development. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery. Its prevalence is a testament to its versatile chemical and pharmacological properties. As a bioisostere for amide and ester groups, the triazole ring can enhance ligand-receptor interactions. Its polar nature often improves the solubility and overall pharmacokinetic profile of a drug candidate.

More than thirty-five marketed drugs feature the 1,2,4-triazole nucleus, spanning a wide range of therapeutic areas. Notable examples include the antifungal agents Fluconazole and Itraconazole, and the anticancer drugs Letrozole and Anastrozole.[1] The scaffold's metabolic stability and capacity to act as both a hydrogen bond donor and acceptor make it a powerful tool for designing potent and selective modulators of biological targets. The subject of this guide, this compound, serves as a functionalized starting material for elaborating upon this privileged core.

Molecular Profile of this compound

Chemical Structure and Tautomerism

The molecular formula of the compound is C₃H₂ClN₃O₂.[2] The structure consists of a 1,2,4-triazole ring substituted with a chlorine atom at the C5 position and a carboxylic acid group at the C3 position. Due to the mobile proton, the heterocyclic ring can exist in different tautomeric forms. The 1H- and 4H- tautomers are the most common for substituted 1,2,4-triazoles, with the 1H- form generally being more stable. The precise tautomeric state can be influenced by the physical state (solid vs. solution) and the nature of the solvent.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a key synthetic intermediate, and its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 21733-03-9 | [2][3] |

| Molecular Formula | C₃H₂ClN₃O₂ | [2] |

| Molecular Weight | 147.52 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to Yellow Solid | |

| Purity | ≥95% | |

| InChI Key | GDCBIQJUSRDOGR-UHFFFAOYSA-N | |

| Storage | 2-8 °C, desiccate |

Synthesis and Purification

While specific preparations for this compound are not extensively detailed in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for 1,2,4-triazole formation.[4][5] The following protocol outlines a proposed two-step synthesis starting from commercially available materials.

References

- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinfoochem.com [sinfoochem.com]

- 3. This compound | 21733-03-9 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity and potential for tautomerism in this molecule necessitate a multi-faceted analytical approach for unambiguous characterization. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features. The methodologies described herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of novel triazole derivatives.

Molecular Structure and Tautomerism

This compound (C₃H₂ClN₃O₂) is a substituted triazole featuring both a chloro and a carboxylic acid group. A key structural feature of 1,2,4-triazoles is the potential for tautomerism, where the proton on the nitrogen can reside on different nitrogen atoms of the heterocyclic ring. For this particular molecule, the proton is most likely to be found on N1, N2, or N4. The electronic environment, and thus the spectroscopic signature, of the molecule is influenced by the predominant tautomeric form in a given solvent or state. Theoretical studies on similar chloro-substituted 1,2,4-triazoles suggest that the 1H-tautomer is generally the most stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are predicted based on the analysis of structurally related 1,2,4-triazole derivatives.[1][2][3][4]

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.0 - 16.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 9.0 | Broad Singlet | 1H | Triazole N-H |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Carboxylic Acid Carbonyl (C=O) |

| ~155 - 160 | C3 (Carbon attached to -COOH) |

| ~145 - 150 | C5 (Carbon attached to -Cl) |

Expert Interpretation and Experimental Protocol

The ¹H NMR spectrum is expected to be relatively simple, showing two broad singlets in a deuterated polar solvent like DMSO-d₆. The downfield signal between 14.0 and 16.0 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange with residual water. The other broad singlet, anticipated between 8.0 and 9.0 ppm, corresponds to the N-H proton of the triazole ring. Its broadness is also a result of proton exchange.

The ¹³C NMR spectrum will be more informative for the carbon backbone. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~160-165 ppm). The two carbons of the triazole ring are in distinct electronic environments. The carbon atom C3, attached to the electron-withdrawing carboxylic acid group, is predicted to be in the range of 155-160 ppm. The C5 carbon, bonded to the electronegative chlorine atom, is anticipated around 145-150 ppm.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C=O, C=N, and C-Cl bonds.[5][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3000-3200 | Medium, Broad | N-H stretch (Triazole) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1620 | Medium | C=N stretch (Triazole Ring) |

| 1400-1450 | Medium | N-H bend |

| 1200-1300 | Strong | C-O stretch |

| 700-800 | Medium | C-Cl stretch |

Expert Interpretation and Experimental Protocol

The most prominent feature in the IR spectrum will be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching band of the triazole ring, typically appearing as a broader, medium-intensity peak around 3000-3200 cm⁻¹. A strong, sharp peak between 1700 and 1730 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid. The C=N stretching vibrations of the triazole ring will likely appear in the 1550-1620 cm⁻¹ region. The presence of a medium intensity band in the 700-800 cm⁻¹ range can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI Negative Mode)

| m/z (mass-to-charge ratio) | Assignment |

| 145.98/147.98 | [M-H]⁻ (Molecular ion peak, isotopic pattern for Cl) |

| 101.99/103.99 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

Expert Interpretation and Fragmentation Pathway

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the base peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic doublet with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. The predicted m/z values for these peaks are 145.98 for [C₃HCl³⁵N₃O₂]⁻ and 147.98 for [C₃HCl³⁷N₃O₂]⁻.

A common fragmentation pathway for carboxylic acids in mass spectrometry is the loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z 101.99/103.99. Further fragmentation of the triazole ring is possible but may be less prominent under soft ionization conditions like ESI.

Plausible Fragmentation Pathway in ESI-MS

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of these parameters in drug development and formulation, this document synthesizes available information and outlines robust experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide offers insights based on the general characteristics of related triazole derivatives. Methodologies for determining aqueous and organic solubility, pKa, and stability under various stress conditions (hydrolytic, photolytic, and thermal) are detailed, providing researchers, scientists, and drug development professionals with a practical framework for characterizing this and similar molecules.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, particularly renowned for its presence in numerous antifungal drugs.[1] The incorporation of a chloro-substituent and a carboxylic acid group on the triazole ring is anticipated to significantly influence the molecule's physicochemical properties, including its solubility, acidity, and stability. These characteristics are paramount in the early stages of drug development, as they dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life.

This guide serves as a foundational resource for researchers working with this compound, providing both a theoretical understanding and practical methodologies for the assessment of its key physicochemical attributes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Conversely, solubility in organic solvents is crucial for purification, crystallization, and the preparation of certain formulations.

Expected Solubility Characteristics

The solubility in organic solvents will vary depending on the solvent's polarity. It is expected to have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[]

Quantitative Solubility Data

A comprehensive understanding of solubility requires empirical determination across a range of relevant solvents and conditions. The following table outlines the key solubility data that should be generated for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL or mol/L) |

| Purified Water (pH 7.0) | 25 | Data Not Available |

| 0.1 M HCl (pH ~1) | 25 | Data Not Available |

| Phosphate Buffer (pH 7.4) | 25 | Data Not Available |

| Methanol | 25 | Data Not Available |

| Ethanol | 25 | Data Not Available |

| Acetone | 25 | Data Not Available |

| Acetonitrile | 25 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a straightforward and reliable technique that allows for the determination of solubility in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or a rotating wheel is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

-

Centrifugation: Guarantees that the analyzed sample is a true solution, free from undissolved particles that would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a carboxylic acid group like this compound, the pKa value is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. The 1,2,4-triazole ring itself is amphoteric, meaning it can be protonated or deprotonated, though it is a very weak base.[4]

Predicted pKa: While no experimental pKa value for this compound has been found in the literature, we can estimate it based on related structures. The pKa of the parent 1H-1,2,4-triazole is approximately 10.26 for the N-H deprotonation.[2] The carboxylic acid group is expected to have a pKa in the range of 2-5. The electron-withdrawing nature of the chloro-substituent and the triazole ring will likely lower the pKa of the carboxylic acid, making it a stronger acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5][6]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of at least 10⁻⁴ M.[5] If the compound has low aqueous solubility, a co-solvent such as methanol may be used, and the aqueous pKa can be extrapolated.[7]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.

Logical Relationship for pKa Determination

Caption: Logical flow for potentiometric pKa determination.

Stability Profile

Assessing the stability of a potential drug candidate is a non-negotiable step in pharmaceutical development. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9]

Expected Stability Characteristics

The 1,2,4-triazole ring is generally considered to be chemically stable.[2] However, the presence of the chloro and carboxylic acid substituents may introduce specific liabilities.

-

Hydrolytic Stability: The amide-like character within the triazole ring suggests a general resistance to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring opening or other degradative reactions.

-

Photostability: Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV light could potentially lead to dechlorination, decarboxylation, or other radical-mediated reactions.[2]

-

Thermal Stability: Triazole derivatives are often thermally stable, with decomposition temperatures typically above 200°C.[10][11] The stability will depend on the crystal lattice energy and the nature of intermolecular interactions.

-

Oxidative Stability: The triazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The electron-rich nature of the ring may make it a target for oxidative attack.[12]

Summary of Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve a target degradation of 5-20%.[13]

| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at RT or elevated temp. | Potential for ring cleavage or other acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours at RT or elevated temp. | Decarboxylation, dechlorination, or ring opening. |

| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours at RT | N-oxidation, ring opening. |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) | 24 - 72 hours | Decarboxylation, decomposition. |

| Photodegradation | UV/Vis light exposure (ICH Q1B) | Per ICH guidelines | Dechlorination, radical-mediated degradation. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and for the development of a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH). Keep the samples at room temperature or heat to accelerate degradation. At specified time points, withdraw samples and neutralize them.

-

Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%). Monitor the degradation over time.

-

Thermal Stress: Store a solid sample of the compound in an oven at a high temperature (e.g., 80 °C). Also, subject a solution of the compound to thermal stress.

-

Photostability: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.[14][15]

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the peak areas of the parent compound and all degradation products should be close to the initial peak area of the parent compound.

Decision Tree for Stability Testing

Caption: Decision-making workflow for a forced degradation study.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, this guide provides a robust framework for its characterization. Based on the chemical structure, it is anticipated to exhibit pH-dependent aqueous solubility and a degree of stability typical for substituted 1,2,4-triazoles. The detailed experimental protocols provided herein for determining solubility, pKa, and stability under forced degradation conditions will enable researchers to generate the necessary data to advance their research and development activities. A thorough understanding of these fundamental physicochemical properties is indispensable for the successful translation of this promising compound from the laboratory to potential applications.

References

- 1. fda.gov [fda.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a key heterocyclic building block for pharmaceutical and agrochemical research. The document details a robust synthetic protocol based on the Sandmeyer reaction, offering field-proven insights into experimental choices and process validation. Furthermore, it establishes a full analytical workflow for structural confirmation and purity assessment, leveraging spectroscopic and spectrometric techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important chemical intermediate.

Introduction and Significance

This compound (C₃H₂ClN₃O₂) is a substituted triazole derivative of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in a wide range of biologically active compounds, including antifungal, antiviral, and anticancer agents. The presence of both a chloro and a carboxylic acid group on the triazole ring provides two reactive handles for further chemical modification, making it a versatile synthon for constructing complex molecular architectures and developing novel chemical entities.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the described protocols are not only repeatable but also understandable and adaptable.

Synthetic Methodology: A Validated Approach

The most reliable and industrially scalable method for converting an aromatic or heteroaromatic amine to a chloride is the Sandmeyer reaction . This classic transformation proceeds via a diazonium salt intermediate, which is then catalytically displaced by a chloride ion. Our recommended synthesis for this compound leverages this pathway, starting from the readily available precursor, 5-Amino-1H-1,2,4-triazole-3-carboxylic acid[1][2].

The entire process is a self-validating system: the progress of each step can be monitored, and the success of the reaction is confirmed by the comprehensive characterization of the final product.

Synthesis Pathway Overview

The synthesis is a two-stage, one-pot process involving diazotization of the starting amine followed by a copper(I)-catalyzed chlorination.

Caption: Reaction scheme for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~6.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Chloride (CuCl, 0.3 eq)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a mixture of concentrated HCl (4.0 eq) and deionized water. b. Cool the suspension to 0-5 °C using an ice-salt bath. The low temperature is critical as diazonium salts are thermally unstable and can decompose prematurely at higher temperatures[3]. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by the dissolution of the starting material to form a clear solution.

-

Sandmeyer Reaction (Chlorination): a. In a separate beaker, prepare the catalyst by dissolving copper(I) chloride (0.3 eq) in concentrated HCl (2.0 eq). b. Carefully and slowly add the cold diazonium salt solution from Step 1d to the CuCl solution at room temperature. c. Causality Insight: The Cu(I) catalyst facilitates a single-electron transfer mechanism, which promotes the loss of dinitrogen gas (N₂) and the formation of a heteroaromatic radical, which then abstracts a chlorine atom from the copper complex[4]. d. Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stir at room temperature for 2-3 hours or until gas evolution ceases.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath to precipitate the crude product. b. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid and copper salts. c. For final purification, recrystallize the crude solid from hot water. The higher solubility of the product in hot water compared to cold water allows for the removal of less soluble impurities and yields a highly pure crystalline product upon cooling. d. Dry the purified white to off-white solid in a vacuum oven at 50-60 °C.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of analysis.

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClN₃O₂ | [5][6] |

| Molecular Weight | 147.52 g/mol | [5][6] |

| Appearance | White to yellow solid | |

| Purity | ≥95% (typical) | [5] |

| Storage Temperature | 2-8 °C | |

| InChI Key | GDCBIQJUSRDOGR-UHFFFAOYSA-N | [5] |

Spectroscopic and Spectrometric Data

The following data represent the expected analytical signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | ~14.0 ppm (very broad s, 1H, -COOH), ~8.0-9.0 ppm (broad s, 1H, -NH of triazole). Note: Exact shifts are solvent-dependent and can vary. |

| ¹³C NMR (DMSO-d₆) | ~160-165 ppm (C=O), ~150-155 ppm (C-Cl), ~145-150 ppm (C-COOH). Note: Assignments are predictive based on similar structures.[7][8] |

| FT-IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~1720 (C=O stretch), ~1550 (C=N stretch), ~1050 (C-Cl stretch). Note: These are characteristic ranges for the functional groups present.[9][10] |

| Mass Spec. (ESI-) | m/z: 146.0 [M-H]⁻. The spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing molecule, with a peak at m/z 148.0 approximately one-third the intensity of the m/z 146.0 peak. |

| Fragmentation | Common fragments may include the loss of CO₂ (m/z 102.0) from the parent ion.[11] |

Overall Experimental Workflow

The logical flow from synthesis to final analysis ensures the integrity of the final product.

Caption: Comprehensive workflow from synthesis to quality control.

Safety and Handling

This compound should be handled with appropriate care. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[12].

Mandatory Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Use standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place (2-8 °C).

References

- 1. 5-Amino-1,2,4-triazole-3-carboxylic acid | Alzchem Group [alzchem.com]

- 2. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. sinfoochem.com [sinfoochem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 5-chloro-1H-1,2,3-triazole-4-carboxylic acid | C3H2ClN3O2 | CID 388837 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: A Versatile Precursor for Novel Heterocycles

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of clinically significant drugs.[1][2][3] 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems.[][5] Its unique trifunctional nature—featuring a reactive chloro leaving group, a modifiable carboxylic acid, and the inherent reactivity of the triazole ring—provides a robust platform for generating diverse molecular architectures. This guide provides an in-depth analysis of the precursor's reactivity, detailed synthetic protocols for its derivatization, and explores its application in constructing fused heterocyclic systems of therapeutic interest.

Introduction: The Strategic Value of a Trifunctional Precursor

Heterocyclic compounds form the bedrock of pharmaceutical and agrochemical research, with the majority of new chemical entities containing at least one heterocyclic moiety.[] Among these, the 1,2,4-triazole ring is a "privileged scaffold," known for its favorable metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[2]

This compound (herein referred to as 1 ) capitalizes on this core structure by incorporating two orthogonal reactive handles. The chlorine atom at the C5 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). The carboxylic acid at C3 provides a site for amide coupling, esterification, or reduction, opening pathways to a vast chemical space. This guide will elucidate how these features can be strategically exploited to synthesize novel and complex heterocyclic derivatives.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₂ClN₃O₂ | [6] |

| Molecular Weight | 147.52 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 21733-03-9 | [6][7] |

| InChI Key | GDCBIQJUSRDOGR-UHFFFAOYSA-N | [6] |

The reactivity of compound 1 is dictated by the electronic nature of the triazole ring, which is π-deficient due to the presence of three electronegative nitrogen atoms.[8] This deficiency is further amplified by the electron-withdrawing effects of both the chlorine atom and the carboxylic acid group. Consequently, the C5 carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[8][9] The acidic N-H proton can be easily deprotonated, facilitating reactions at the ring nitrogens or enhancing the nucleophilicity of the triazole ring system in certain contexts.[8]

Core Synthetic Transformations

The true power of compound 1 lies in its ability to undergo sequential, site-selective reactions. We will explore the two primary reaction pathways.

Pathway A: Nucleophilic Substitution at the C5 Position

The displacement of the C5 chlorine atom is arguably the most common and powerful transformation of this precursor. The electron-deficient nature of the triazole ring readily facilitates SNAr reactions.[9][10][11]

General Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for SNAr reactions at the C5 position.

Exemplary Protocol: Synthesis of a C5-amino derivative

This protocol describes the reaction of compound 1 with a primary amine, a key step in the synthesis of many biologically active molecules.

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Addition of Base: Add a suitable non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.5 eq), to the solution to act as a scavenger for the HCl generated.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. If the product is water-soluble, acidify the aqueous layer to precipitate the carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Causality Note: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cationic intermediates of the SNAr mechanism, thereby accelerating the reaction. Heating is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[11]

Pathway B: Modification of the C3-Carboxylic Acid

The carboxylic acid group is a versatile handle for introducing diversity. Amide bond formation is particularly important as it allows for the coupling of compound 1 (or its C5-substituted derivatives) to other fragments, a common strategy in fragment-based drug discovery.

General Workflow for Amide Coupling

Caption: Workflow for amide coupling at the C3-carboxylic acid position.

Exemplary Protocol: Synthesis of a Triazole-3-carboxamide

-

Reagent Preparation: Dissolve the triazole carboxylic acid (1.0 eq, either the starting precursor or a C5-substituted derivative) in a suitable solvent like DMF or Dichloromethane (DCM).

-

Activation: Add an amide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester intermediate.

-

Amine Addition: Add the desired amine (1.0 eq) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-16 hours, as monitored by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Trustworthiness Note: The choice of coupling reagent is critical. HATU is highly efficient and minimizes side reactions and racemization (if chiral amines are used). This self-validating system ensures high yields and purity of the desired amide product.

Advanced Application: Synthesis of Fused Heterocyclic Systems

The true synthetic potential of compound 1 is realized when these primary transformations are used to construct more complex, fused heterocyclic systems. A prominent example is the synthesis of[12][13][14]triazolo[1,5-a]pyrimidines, a scaffold found in numerous anticancer agents.[14][15]

The general strategy involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[15] Compound 1 serves as the ideal starting point to generate the necessary 3-amino-1,2,4-triazole precursor.

Logical Pathway to Fused Heterocycles

Caption: Multi-step synthesis of a fused triazolopyrimidine system.

This synthetic route demonstrates the strategic power of the precursor. The carboxylic acid is first converted to an amine via its primary amide, which then serves as a nucleophile for the cyclocondensation reaction. The chlorine atom, retained through these steps, remains a reactive handle on the final fused product, allowing for late-stage diversification. This approach is highly modular and has been instrumental in building libraries of compounds for drug discovery programs.[14]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of molecular complexity. Its trifunctional nature allows for a logical and modular approach to the synthesis of novel heterocycles, particularly those with therapeutic potential. The ability to perform sequential, orthogonal reactions at the C5 and C3 positions provides chemists with precise control over the final molecular architecture. Future applications will undoubtedly leverage this precursor in diversity-oriented synthesis, automated synthesis platforms, and the development of covalent inhibitors where the chloro-triazole moiety can act as a mild electrophilic warhead. As the demand for novel, drug-like heterocyclic scaffolds continues to grow, the importance of versatile building blocks like 1 will only increase.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole: a unique building block for the construction of functional materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 21733-03-9 [chemicalbook.com]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. We present a robust two-step synthetic strategy starting from the readily available precursor, diethyl oxalate. The protocol details the initial cyclization to form the pivotal intermediate, 1H-1,2,4-triazol-5(4H)-one-3-carboxylic acid, followed by a high-efficiency chlorination. This guide is designed for researchers and professionals in organic synthesis, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and safety considerations.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of this compound is strategically approached in two primary stages. The core logic is to first construct the stable 1,2,4-triazole heterocyclic core incorporating the required carboxylic acid moiety, and then to introduce the chloro-substituent in the final step. This approach is advantageous as the precursor, 1H-1,2,4-triazol-5(4H)-one-3-carboxylic acid (also known as 5-hydroxy-1H-1,2,4-triazole-3-carboxylic acid), is a stable, crystalline solid that can be easily purified, ensuring that high-purity material enters the critical chlorination step.

The overall synthetic workflow is depicted below:

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two-step conversion of diethyl oxalate to the final chlorinated triazole product.

Mechanistic Insights and Rationale

Step 1: Formation of the 1,2,4-Triazol-5-one Ring

The construction of the heterocyclic core is a classic cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of semicarbazide on the two distinct electrophilic carbonyl carbons of diethyl oxalate. Sodium ethoxide serves as a base to deprotonate the semicarbazide, increasing its nucleophilicity. The reaction proceeds through an acylhydrazide intermediate which, upon heating, undergoes intramolecular cyclization with the loss of ethanol and water to yield the thermodynamically stable 5-membered triazolone ring. This type of reaction is a fundamental strategy in heterocyclic chemistry for building 1,2,4-triazole systems from carboxylic acid derivatives.[1]

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 1H-1,2,4-triazol-5(4H)-one to its 5-chloro derivative is a critical transformation. The triazol-5-one exists in tautomeric equilibrium with its 5-hydroxy-1,2,4-triazole form. This hydroxyl group, however, is a poor leaving group. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this type of dehydrative chlorination.[2]

The mechanism proceeds in two distinct stages[3]:

-

Phosphorylation: The oxygen atom of the triazole's hydroxy tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate, effectively converting the hydroxyl group into a much better leaving group (a dichlorophosphate ester).

-

Nucleophilic Substitution: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the C5 carbon of the triazole ring. This attack proceeds via an SNAr-like mechanism, leading to the displacement of the dichlorophosphate group and the formation of the C-Cl bond, yielding the final product. The reaction is driven to completion by the formation of stable phosphorus-containing byproducts.

Using POCl₃ in excess ensures it also serves as the reaction solvent, maintaining a high concentration of the chlorinating agent.[4]

Figure 2: Chlorination Mechanism Pathway. A simplified diagram showing the activation of the hydroxyl group via phosphorylation followed by displacement with chloride.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 1H-1,2,4-Triazol-5(4H)-one-3-carboxylic acid

| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |

| Sodium Metal | 22.99 | 5.75 g | 0.25 | 2.5 |

| Ethanol (absolute) | 46.07 | 250 mL | - | - |

| Semicarbazide HCl | 111.53 | 11.15 g | 0.10 | 1.0 |

| Diethyl Oxalate | 146.14 | 14.6 g | 0.10 | 1.0 |

Procedure:

-

Preparation of Sodium Ethoxide: Carefully add sodium metal pieces to 200 mL of absolute ethanol in a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution. Allow the reaction to proceed until all the sodium has dissolved completely.

-

Addition of Semicarbazide: To the freshly prepared sodium ethoxide solution, add semicarbazide hydrochloride. Stir the resulting suspension for 15 minutes at room temperature.

-

Addition of Diethyl Oxalate: Add diethyl oxalate dropwise to the suspension over 30 minutes.

-

Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. A precipitate will form during this time.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature and then further in an ice bath. Filter the solid precipitate and wash with cold ethanol (2 x 30 mL).

-

Purification: Dissolve the collected solid in 100 mL of warm water. Acidify the solution carefully with concentrated HCl to pH ~2-3. The desired product will precipitate out.

-

Final Work-up: Cool the acidified solution in an ice bath for 30 minutes. Filter the white crystalline solid, wash with ice-cold water (3 x 30 mL), and dry under vacuum at 60 °C.

-

Expected Yield: 75-85%

-

Appearance: White crystalline solid.

-

Protocol 2: Synthesis of this compound

| Reagent/Solvent | M.W. | Amount | Moles | Equiv. |

| 1H-1,2,4-Triazol-5(4H)-one-3-carboxylic acid | 129.08 | 12.9 g | 0.10 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 75 mL | ~0.80 | ~8.0 |

| N,N-Dimethylaniline | 121.18 | 1-2 drops | - | cat. |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), place 1H-1,2,4-triazol-5(4H)-one-3-carboxylic acid (12.9 g, 0.10 mol).

-

Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (75 mL) to the flask, followed by 1-2 drops of N,N-dimethylaniline (catalyst).

-

Reaction Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 6 hours. The reaction mixture will become a clear, yellowish solution.

-

Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial and must be done in a well-ventilated fume hood.

-

Reaction Quench: EXTREME CAUTION. Very slowly and carefully pour the viscous residue onto 300 g of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step due to the reaction of residual POCl₃ with water, evolving HCl gas.

-

Product Isolation: The product will precipitate as a solid. Continue stirring the mixture for 1 hour until all the ice has melted and the product has fully precipitated.

-

Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product under vacuum over P₂O₅ to yield the final compound.

-

Expected Yield: 80-90%

-

Appearance: Off-white to pale yellow solid.

-

Characterization

-

Melting Point: Literature values for this compound are typically in the range of 188-192 °C (with decomposition).

-

¹H NMR (DMSO-d₆, 400 MHz): A broad singlet is expected in the region of δ 14.0-15.0 ppm corresponding to the carboxylic acid proton and the N-H proton of the triazole ring.

-

¹³C NMR (DMSO-d₆, 100 MHz): Signals are expected around δ 158-162 ppm (C=O), and two distinct signals for the triazole ring carbons, typically in the range of δ 145-155 ppm.

-

IR (KBr, cm⁻¹): Characteristic peaks should be observed for O-H stretch (broad, ~3400-2500 cm⁻¹), N-H stretch (~3100 cm⁻¹), C=O stretch (~1720 cm⁻¹), and C=N/C=C stretches (~1600-1500 cm⁻¹).

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete reaction; loss of product during workup. | Ensure all sodium has reacted before adding other reagents. Increase reflux time if necessary. Ensure pH is correctly adjusted to 2-3 for full precipitation. |

| Dark-colored product in Step 2 | Reaction temperature was too high or reflux time too long, causing decomposition. | Maintain a controlled reflux temperature (oil bath). Monitor the reaction by TLC (if a suitable system can be developed) to avoid prolonged heating. |

| Incomplete chlorination | Insufficient POCl₃ or reaction time. Water contamination. | Ensure anhydrous conditions. Use a sufficient excess of POCl₃ and ensure the reflux time of 6 hours is completed. |

| Violent, uncontrollable quench | Quenching was performed too quickly. | Add the reaction residue to ice in very small portions with efficient stirring. Perform the quench in a large beaker within an ice bath to manage the exotherm. |

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Substituted-1,2,4-Triazoles

Introduction: The Significance of 1,2,4-Triazoles and the Advent of Microwave Synthesis

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The relentless pursuit of novel drug candidates necessitates the efficient and sustainable synthesis of new 1,2,4-triazole derivatives. Traditionally, the synthesis of these heterocyclic compounds has been hampered by long reaction times, often requiring harsh conditions and laborious purification procedures.[1]

Microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry by offering a green and highly efficient alternative to conventional heating methods.[3][4][5] This technology leverages the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[6] The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), often coupled with increased product yields and enhanced purity.[3][7][8] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 5-substituted-1,2,4-triazoles, complete with detailed protocols, mechanistic insights, and comparative data.

Core Principles of Microwave-Assisted Synthesis

Conventional heating methods rely on conduction and convection to transfer heat from an external source to the reaction mixture, a process that is often slow and results in temperature gradients. In contrast, microwave synthesis relies on two primary mechanisms for heating:

-

Dipolar Polarization: Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and intermolecular collisions generate heat.[6]

-

Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field, causing collisions and generating heat.[6]

This direct and efficient energy transfer is the fundamental reason for the remarkable rate enhancements observed in microwave-assisted reactions.

Synthetic Pathways to 5-Substituted-1,2,4-Triazoles via Microwave Irradiation

Several synthetic strategies can be employed for the construction of the 1,2,4-triazole ring under microwave conditions. Below are detailed protocols for two common and effective methods.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles

This protocol details the condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base, facilitated by microwave irradiation. This method is a variation of the Pellizzari reaction.

Reaction Mechanism:

The reaction is believed to proceed through the initial nucleophilic attack of the hydrazide on the nitrile carbon, followed by cyclization and dehydration to form the stable 1,2,4-triazole ring. The base facilitates the deprotonation of the hydrazide, increasing its nucleophilicity.

Caption: Proposed mechanism for 3,5-disubstituted-1,2,4-triazole synthesis.

Materials:

-

Aromatic hydrazide (e.g., benzohydrazide)

-

Substituted nitrile (e.g., benzonitrile)

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

-

Microwave reactor with sealed reaction vessels

Step-by-Step Protocol:

-

To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

-

Add 10 mL of n-butanol to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 2 hours.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The precipitated product can be isolated by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Synthesis of 3-Amino-5-Substituted-1,2,4-Triazoles from Aminoguanidine and Carboxylic Acids

This protocol describes a green and straightforward synthesis of 3-amino-5-substituted-1,2,4-triazoles via the direct condensation of aminoguanidine bicarbonate with a carboxylic acid under acidic catalysis and microwave irradiation.[9]

Experimental Workflow:

Caption: Workflow for the synthesis of 3-amino-5-substituted-1,2,4-triazoles.

Materials:

-

Aminoguanidine bicarbonate

-

Carboxylic acid (aliphatic or aromatic)

-

37% Hydrochloric acid (HCl)

-

Microwave reactor with sealed reaction vessels

Step-by-Step Protocol:

-

In a suitable container, mix aminoguanidine bicarbonate (0.01 mol) with a 37% solution of HCl (0.015 mol) and stir for 1 hour.[9]

-

Evaporate the water to obtain dry aminoguanidinium chloride.[9]

-

In a 10 mL microwave process vial, mix the prepared aminoguanidinium chloride with the desired carboxylic acid (0.012 mol).[9] For solid carboxylic acids, a minimal amount of a high-boiling solvent like isopropanol can be used.[9]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 180°C for 3 hours.[9]

-

After cooling, the reaction mixture can be subjected to a standard aqueous work-up.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Comparative Data: Microwave-Assisted vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods. The following tables summarize the significant improvements in reaction time and yield for the synthesis of various 5-substituted-1,2,4-triazoles.

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

| Substituents (R¹, R²) | Method | Reaction Time | Yield (%) | Reference |

| Phenyl, Phenyl | Conventional | > 4 hours | ~80 | [8] |

| Phenyl, Phenyl | Microwave | 1 minute | 85 | [8] |

| Various | Conventional | 10-18 hours | N/A | [10] |

| Various | Microwave | 60-120 seconds | High | [10] |

Table 2: Synthesis of other 1,2,4-Triazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| Thioether derivatives | Conventional | > 24 hours | < 5 | [10] |

| Thioether derivatives | Microwave | 10 minutes | 56 | [10] |

| N-substituted derivatives | Conventional | Several hours | Lower | [8] |

| N-substituted derivatives | Microwave | 33-90 seconds | 82 | [8] |

| Fused triazoles | Conventional | 27 hours | Lower | [8] |

| Fused triazoles | Microwave | 30 minutes | 96 | [8] |

Troubleshooting and Optimization

-

Low Yields: If yields are lower than expected, consider optimizing the reaction temperature and time. A slight increase in temperature or a longer irradiation time may improve the conversion. Also, ensure the freshness of reagents and the absence of moisture, especially in reactions sensitive to water.

-

Byproduct Formation: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature or by using a different solvent. The choice of solvent is crucial in microwave chemistry as it can significantly affect the heating efficiency and reaction outcome.[11]

-

Reaction Monitoring: For optimization, it is advisable to perform small-scale test reactions and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion